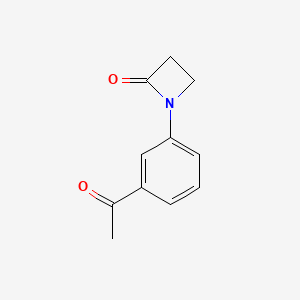
1-(3-acetylphenyl)azetidin-2-one
概要
説明
“2-Azetidinone, 1-(3-acetylphenyl)-” is a cyclic organic compound with a molecular weight of 189.21 g/mol . It is also known as (RS)-3-(acetylsalicyloylamino)-1-ethylpyrrolidin-2-one. Azetidinones are considered versatile nuclei possessing various biological activities, mainly antimicrobial and antifungal activity .
Synthesis Analysis
Azetidinones can be synthesized from phenothiazine in four steps . The process involves a formal [2 + 2] cycloaddition between Schiff bases and the aryloxyketene, which is generated in situ in the key step . A zwitterionic intermediate is formed from the attack of the nitrogen atom of imine to the carbonyl of ketene. The electrocyclic reaction of this intermediate results in the formation of trans-β-lactams .
Molecular Structure Analysis
The molecular structure of “2-Azetidinone, 1-(3-acetylphenyl)-” can be represented by the InChI code: 1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 . The structure is also available as a 2D Mol file or a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Azetidinone, 1-(3-acetylphenyl)-” include a molecular weight of 189.21 g/mol . The compound is a powder .
科学的研究の応用
Synthesis and Antimicrobial Properties
- Synthesis and Antimicrobial Investigation : 2-Azetidinone derivatives, specifically azetidinones like 1-(3-acetylphenyl)-2-azetidinone, have been synthesized and investigated for their antimicrobial activities. Studies show they exhibit notable antimicrobial properties (Kumar et al., 2007).
Applications in Organic Chemistry
- Electrooxidative N-Halogenation : Electrooxidative N-Halogenation processes of 2-Azetidinone derivatives, like 1-(3-acetylphenyl)-2-azetidinone, have been explored for their potential in organic synthesis (Tanaka et al., 2006).
- Synthesis of Carbapenem and Penem Antibiotics : These compounds play a crucial role in the synthesis of carbapenem and penem antibiotics, offering pathways for the creation of these important medical drugs (Sunagawa et al., 1992).
Crystallographic Studies and Molecular Recognition
- Molecular Recognition in β-Lactams : The crystallographic studies of 4-sulfonyl β-lactams, which include 2-azetidinone derivatives, have been conducted to understand molecular recognition in β-lactams (Basak et al., 2004).
Pharmacological Activities
- Synthesis and Evaluation as Antidepressant and Nootropic Agents : Compounds derived from 2-azetidinone, such as 1-(3-acetylphenyl)-2-azetidinone, have been synthesized and evaluated for potential antidepressant and nootropic activities (Thomas et al., 2016).
- Cytotoxic Activity : These compounds have been studied for their cytotoxic activities against various tumor cell lines, indicating their potential in cancer research (Maia et al., 2009).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that azetidin-2-one derivatives, a class of compounds to which 1-(3-acetylphenyl)azetidin-2-one belongs, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, a class that includes azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple biochemical pathways .
Result of Action
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
2-Azetidinone, 1-(3-acetylphenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can inhibit or activate this enzyme, thereby affecting the metabolic pathways it regulates . Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and impacting downstream signaling events .
Cellular Effects
2-Azetidinone, 1-(3-acetylphenyl)- exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis through oxidative stress-mediated pathways . This compound influences cell signaling pathways, including the intrinsic mitochondrial pathway, leading to the activation of caspases and subsequent cell death. Furthermore, 2-Azetidinone, 1-(3-acetylphenyl)- affects gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Azetidinone, 1-(3-acetylphenyl)- involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azetidinone, 1-(3-acetylphenyl)- have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under physiological conditions, with a half-life of approximately 24 hours . Over time, it undergoes hydrolysis and other degradation processes, leading to the formation of inactive metabolites. Long-term studies have shown that prolonged exposure to 2-Azetidinone, 1-(3-acetylphenyl)- can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Azetidinone, 1-(3-acetylphenyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of dose optimization in preclinical studies to maximize the compound’s efficacy while minimizing adverse effects .
Metabolic Pathways
2-Azetidinone, 1-(3-acetylphenyl)- is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound. Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-Azetidinone, 1-(3-acetylphenyl)- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution. Additionally, binding proteins, such as albumin, can influence the compound’s bioavailability and tissue distribution. These factors play a crucial role in determining the pharmacokinetics and pharmacodynamics of 2-Azetidinone, 1-(3-acetylphenyl)- .
Subcellular Localization
The subcellular localization of 2-Azetidinone, 1-(3-acetylphenyl)- is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, phosphorylation or acetylation of the compound can direct it to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression . Understanding the subcellular localization of 2-Azetidinone, 1-(3-acetylphenyl)- is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
1-(3-acetylphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXZFPHDSAVEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

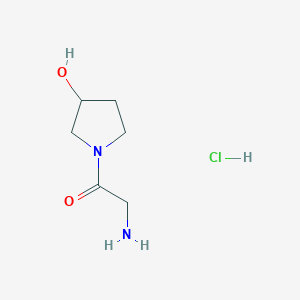
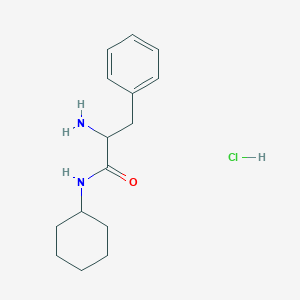
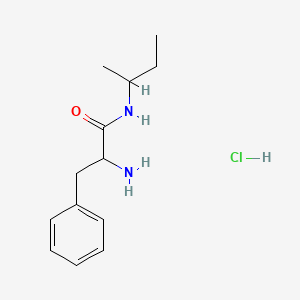
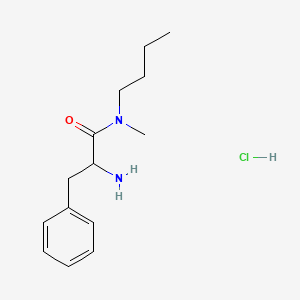
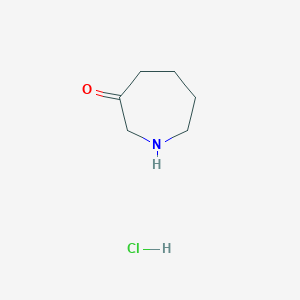
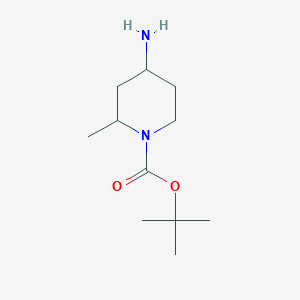
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)

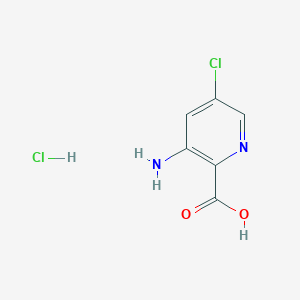
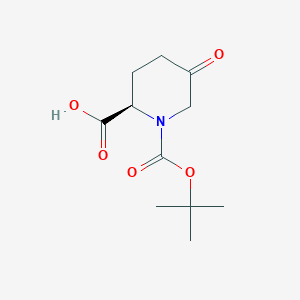
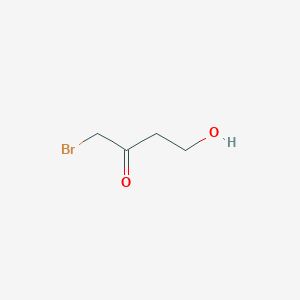

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
